molecular formula C14H9NO2 B12964055 9H-carbazole-3,6-dicarbaldehyde

9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B12964055
M. Wt: 223.23 g/mol
InChI Key: CFXBQRKAIVEHJF-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-dicarbaldehyde (CAS: 24948-99-0; molecular formula: C₁₄H₉NO₂) is a carbazole derivative featuring aldehyde groups at the 3- and 6-positions of its aromatic core . Its conjugated π-system and electron-deficient aldehyde moieties make it a versatile precursor in materials science, particularly for synthesizing electrochemiluminescent polymers and metal-organic frameworks (MOFs) like DUT-49 . The compound is typically synthesized via Wittig–Horner reactions or catalytic procedures using copper iodide to hydrolyze nitrile precursors . It exhibits moderate stability in air but is sensitive to light, necessitating careful handling .

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

9H-carbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H

InChI Key

CFXBQRKAIVEHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .

Mechanism of Action

The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of carbazole derivatives allows for tailored applications. Below is a comparative analysis of 9H-carbazole-3,6-dicarbaldehyde with key analogues:

Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications Reactivity/Stability
9H-carbazole-3,6-dicarbaldehyde 3,6-dialdehyde C₁₄H₉NO₂ Polymers, MOFs, electrochemiluminescence Aldehydes react with nucleophiles
9H-carbazole-3,6-dicarboxylic acid 3,6-dicarboxylic acid C₁₄H₉NO₄ MOFs, pharmaceuticals, dyes Acidic; forms coordination complexes
9H-carbazole-3,6-dicarbonitrile 3,6-dicyano C₁₄H₇N₃ Intermediate for hydrolysis to carboxylic acid Nitriles undergo hydrolysis/SN reactions
9-Allyl-9H-carbazole-3,6-dicarbaldehyde 9-allyl, 3,6-dialdehyde C₁₇H₁₃NO₂ Solid-state materials, OLEDs Enhanced solubility; allyl group stabilizes π-stacking
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde 9-benzyl, 3,6-dialdehyde C₂₁H₁₅NO₂ Fluorescent materials Benzyl enhances fluorescence
9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde 9-ethyl, 3,6-dialdehyde C₁₅H₁₂N₂O₂ OLED emissive layers, drug synthesis Ethyl improves thermal stability

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